N-(3,4-Dichlorophenyl)-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide
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Overview
Description
N-(3,4-Dichlorophenyl)-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide: is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Nucleophilic Substitution: This involves the substitution of a leaving group with a nucleophile
Amidation: The formation of the amide bond is a crucial step, often achieved through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is essential to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,4-Dichlorophenyl)-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)-N’-isopropylimidodicarbonimidic diamide hydrochloride .
- Potassium 3,4-dichlorophenyltrifluoroborate .
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea .
Uniqueness
N-(3,4-Dichlorophenyl)-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C22H20Cl2N2O4S |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C22H20Cl2N2O4S/c1-15-3-10-19(11-4-15)31(28,29)26(17-6-8-18(30-2)9-7-17)14-22(27)25-16-5-12-20(23)21(24)13-16/h3-13H,14H2,1-2H3,(H,25,27) |
InChI Key |
AUEBYKNPNUVRSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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